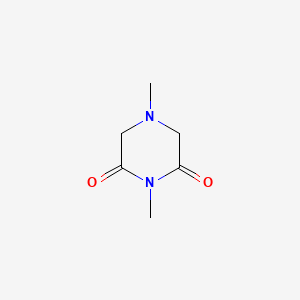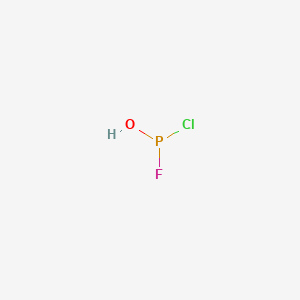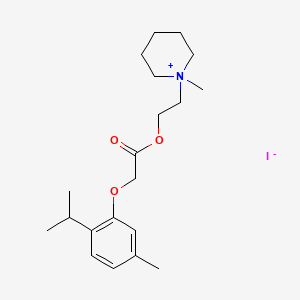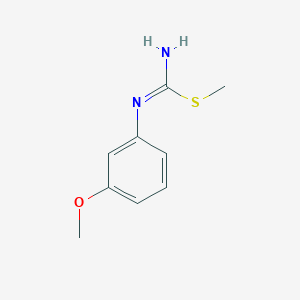silane CAS No. 24379-49-5](/img/structure/B14690547.png)
[Diazo(phenyl)methyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [diazo(trimethylsilyl)methyl]-: is an organosilicon compound with the formula (C₆H₅)CHN₂Si(CH₃)₃. It is classified as a diazo compound and is used in organic chemistry as a reagent. This compound is known for its stability compared to other diazo compounds, making it a safer alternative for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene, [diazo(trimethylsilyl)methyl]- can be synthesized by treating (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate . The reaction typically occurs in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for Benzene, [diazo(trimethylsilyl)methyl]- are not widely documented, the synthesis generally follows the laboratory preparation methods. The use of large-scale reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Cyclopropanation: It can be used to form cyclopropane rings by reacting with alkenes.
Homologation: The compound is used in the homologation of carboxylic acids via the Arndt-Eistert synthesis.
Common Reagents and Conditions:
Methylation: Carboxylic acids, methanol, and Benzene, [diazo(trimethylsilyl)methyl]- in an inert solvent.
Cyclopropanation: Alkenes and Benzene, [diazo(trimethylsilyl)methyl]- in the presence of a catalyst.
Homologation: Carboxylic acids and Benzene, [diazo(trimethylsilyl)methyl]- under acidic conditions.
Major Products:
Methyl Esters: From the methylation of carboxylic acids.
Cyclopropanes: From the cyclopropanation of alkenes.
Extended Carboxylic Acids: From the homologation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, [diazo(trimethylsilyl)methyl]- is widely used in organic synthesis for the preparation of various esters and cyclopropane derivatives .
Biology and Medicine: The compound’s ability to modify carboxylic acids makes it useful in the synthesis of biologically active molecules and pharmaceuticals .
Industry: In the industrial sector, Benzene, [diazo(trimethylsilyl)methyl]- is used in the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action for Benzene, [diazo(trimethylsilyl)methyl]- involves the generation of a diazonium ion, which then undergoes nucleophilic substitution or addition reactions . The compound’s stability is attributed to the trimethylsilyl group, which provides steric hindrance and reduces the reactivity of the diazo group.
Vergleich Mit ähnlichen Verbindungen
Diazomethane (CH₂N₂): A highly reactive and explosive diazo compound used for similar methylation reactions.
Trimethylsilyldiazomethane: A safer alternative to diazomethane with similar reactivity but reduced explosiveness.
Uniqueness: Benzene, [diazo(trimethylsilyl)methyl]- is unique due to its enhanced stability and safety profile compared to other diazo compounds. The presence of the benzene ring also allows for additional functionalization and reactivity, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
24379-49-5 |
|---|---|
Molekularformel |
C10H14N2Si |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
[diazo(phenyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)10(12-11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
KOGAYBSSWLTXNA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=[N+]=[N-])C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)




![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)


![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)

![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)


